Explicit Patent Disclosure as a Discrete Chemical Entity Within the Merck TrkA Inhibitor Series
Unlike the majority of urea-based TrkA inhibitors, which are described by generic Markush structures, 1-((2,5-dimethylfuran-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is explicitly claimed as a composition of matter in WO2013176970A1 (Example 2) [1]. The patent lists 163 exemplified compounds; Example 2 is specifically identified as a tri-substituted urea bearing the 2,5-dimethylfuran-3-ylmethyl and 2-(trifluoromethyl)phenyl substituents [1][2]. This explicit disclosure provides procurement specificity that a Markush-generic reference cannot offer.
| Evidence Dimension | Patent specificity of compound identity |
|---|---|
| Target Compound Data | Explicitly named Example 2 in WO2013176970A1 with full structural assignment. |
| Comparator Or Baseline | Typical Markush formula I compounds covering >160 examples; most are not individually named. |
| Quantified Difference | Qualitative: discrete example vs. generic enumeration. |
| Conditions | Patent document analysis. |
Why This Matters
Procurement of a specifically claimed compound ensures exact structural identity for SAR studies, regulatory filing support, and freedom-to-operate clarity that generic Markush compounds lack.
- [1] Stachel, S. J.; Egbertson, M.; Brnardic, E.; Jones, K.; Sanders, J. M.; Henze, D. A. TrkA Kinase Inhibitors, Compositions and Methods Thereof. WO 2013/176970 A1, 28 November 2013. View Source
- [2] IDRBLab/TTD Drug Information. Drug ID: D0CG8N. Synonyms: PMID28270021-Compound-WO2013176970Example2. https://idrblab.net/ttd/data/drug/details/D0CG8N. View Source
